molecular formula C22H28N2O3 B288474 1-(3,4-Dimethoxybenzoyl)-4-mesitylpiperazine

1-(3,4-Dimethoxybenzoyl)-4-mesitylpiperazine

Cat. No. B288474
M. Wt: 368.5 g/mol
InChI Key: LPMUIVVRWYPVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-4-mesitylpiperazine, commonly known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. DMMP is a piperazine derivative that is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMMP is not fully understood. However, it has been proposed that DMMP may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. DMMP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMMP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMMP has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. DMMP also exhibits strong biological activity, making it a useful tool for studying various biological processes and developing new drugs. However, DMMP has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on DMMP. One area of interest is the development of DMMP-based drug delivery systems for targeted therapy. Another area of research is the investigation of the molecular mechanisms underlying DMMP's biological activity and its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of DMMP in preclinical and clinical trials.

Synthesis Methods

The synthesis of DMMP involves a multi-step reaction process that starts with the condensation of 3,4-dimethoxybenzaldehyde and mesitylene with ammonium acetate in acetic acid. The resulting intermediate is then treated with phosgene, followed by reaction with piperazine to obtain the final product, DMMP. The synthesis of DMMP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

Scientific Research Applications

DMMP has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. DMMP has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.

properties

Product Name

1-(3,4-Dimethoxybenzoyl)-4-mesitylpiperazine

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O3/c1-15-12-16(2)21(17(3)13-15)23-8-10-24(11-9-23)22(25)18-6-7-19(26-4)20(14-18)27-5/h6-7,12-14H,8-11H2,1-5H3

InChI Key

LPMUIVVRWYPVEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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